

# A Technical Guide to the Natural Sources and Isolation of Celesticetin

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## Compound of Interest

Compound Name: *Celesticetin*

Cat. No.: *B1251394*

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## Abstract

**Celesticetin** is a lincosamide antibiotic with significant antibacterial properties. This technical guide provides a comprehensive overview of its natural origins, primarily from the bacterium *Streptomyces caelestis*, and details the methodologies for its fermentation, extraction, and purification. The guide includes specific protocols, quantitative data, and visual workflows to aid researchers in the efficient isolation of this promising bioactive compound.

## Natural Sources of Celesticetin

The principal natural source of **celesticetin** is the Gram-positive bacterium *Streptomyces caelestis*.<sup>[1][2][3]</sup> The type strain, *Streptomyces caelestis* ATCC 15084, originally isolated from soil in Utah, USA, is a known producer of this antibiotic.<sup>[1]</sup> In addition to **celesticetin**, this strain is also known to produce other related compounds, including desalicetin and isocelesticetin B.<sup>[1]</sup>

## Fermentation for Celesticetin Production

The production of **celesticetin** is achieved through submerged fermentation of *Streptomyces caelestis*. Optimization of fermentation parameters is crucial for maximizing the yield of the target antibiotic.

## Culture Media and Conditions

For the cultivation of *Streptomyces caelestis* ATCC 15084, specific media are recommended for optimal growth and antibiotic production.

- Seed Culture Medium (ATCC Medium 196): This medium is suitable for the initial growth of the culture.
- Production Medium (DSMZ Medium 65 - GYM *Streptomyces* Medium): This medium is recommended for the production phase of **celesticetin**.

Table 1: Composition of Culture Media for *Streptomyces caelestis*

Component	ATCC Medium 196 (g/L)	DSMZ Medium 65 (g/L)
Glucose	10.0	4.0
Yeast Extract	-	4.0
Malt Extract	-	10.0
Casein Digest (Peptone)	5.0	-
Soluble Starch	-	-
CaCO <sub>3</sub>	-	2.0
K <sub>2</sub> HPO <sub>4</sub>	1.0	-
MgSO <sub>4</sub> ·7H <sub>2</sub> O	0.5	-
Agar (for solid medium)	15.0	12.0
pH	7.2	7.2

## Fermentation Protocol

A two-stage fermentation process is typically employed for the production of **celesticetin**.

Experimental Protocol: Submerged Fermentation of *Streptomyces caelestis*

- Inoculum Preparation:

- Inoculate a loopful of *Streptomyces caelestis* ATCC 15084 from a slant culture into a 250 mL Erlenmeyer flask containing 50 mL of ATCC Medium 196.
- Incubate the flask at 26-28°C for 2-3 days on a rotary shaker at 200 rpm.
- Production Fermentation:
  - Transfer the seed culture (5-10% v/v) into a 2 L baffled Erlenmeyer flask containing 1 L of DSMZ Medium 65.
  - Incubate the production culture at 28°C for 5-7 days on a rotary shaker at 200 rpm.
  - Monitor the fermentation broth for pH, glucose consumption, and antibiotic production periodically. Optimal antibiotic production is often observed in the stationary phase of growth.

## Isolation and Purification of Celesticetin

Following fermentation, **celesticetin** is isolated from the culture broth through a multi-step process involving extraction and chromatography.

### Extraction

Solvent extraction is a common method to recover **celesticetin** from the fermentation broth. Ethyl acetate is a frequently used solvent for extracting lincosamide antibiotics.

#### Experimental Protocol: Solvent Extraction of **Celesticetin**

- Biomass Separation: Centrifuge the fermentation broth at 8,000 rpm for 20 minutes to separate the mycelium from the supernatant.
- Solvent Extraction:
  - Adjust the pH of the supernatant to 8.0-9.0 with a suitable base (e.g., NaOH).
  - Extract the supernatant twice with an equal volume of ethyl acetate in a separatory funnel.
  - Shake vigorously for 10-15 minutes and allow the layers to separate.

- Concentration:
  - Combine the organic layers (ethyl acetate).
  - Concentrate the ethyl acetate extract under reduced pressure using a rotary evaporator at 40-45°C to obtain the crude extract.

## Chromatographic Purification

The crude extract is further purified using column chromatography, typically with silica gel as the stationary phase.

### Experimental Protocol: Silica Gel Column Chromatography

- Column Packing:
  - Prepare a slurry of silica gel (60-120 mesh) in a non-polar solvent (e.g., hexane).
  - Pack a glass column with the slurry to create a uniform stationary phase bed.
- Sample Loading:
  - Dissolve the crude extract in a minimal amount of the mobile phase.
  - Adsorb the dissolved extract onto a small amount of silica gel and allow the solvent to evaporate.
  - Carefully load the dried, sample-adsorbed silica gel onto the top of the packed column.
- Elution:
  - Elute the column with a gradient of increasing polarity. A common solvent system is a mixture of chloroform and methanol, starting with a high chloroform concentration and gradually increasing the methanol concentration.
  - Collect fractions of the eluate.
- Fraction Analysis:

- Monitor the collected fractions using Thin Layer Chromatography (TLC) to identify those containing **celesticetin**.
- Pool the fractions containing the pure compound.
- Final Concentration: Evaporate the solvent from the pooled fractions under reduced pressure to obtain purified **celesticetin**.

## High-Performance Liquid Chromatography (HPLC) Purification

For higher purity, a final purification step using High-Performance Liquid Chromatography (HPLC) can be employed.

Table 2: HPLC Parameters for **Celesticetin** Purification

Parameter	Value
Column	C18 reverse-phase (e.g., 250 mm x 10 mm, 5 µm)
Mobile Phase	Acetonitrile and water with 0.1% trifluoroacetic acid (TFA)
Gradient	20-80% acetonitrile over 30 minutes
Flow Rate	2.0 mL/min
Detection	UV at 210 nm
Injection Volume	100 µL

## Quantitative Analysis

While specific yields can vary significantly depending on the fermentation conditions and extraction efficiency, a well-optimized process can yield several hundred milligrams of **celesticetin** per liter of fermentation broth. Purity at each stage should be monitored by HPLC.

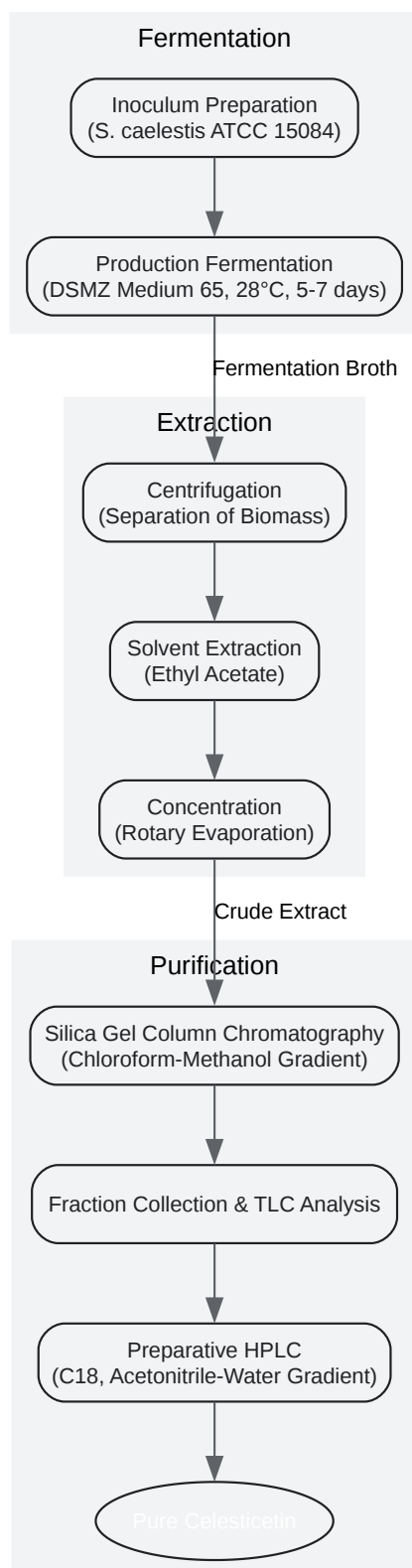
Table 3: Exemplary Purification Summary for **Celesticetin**

Purification Step	Total Solids (g)	Celesticetin (mg)	Purity (%)	Recovery (%)
Crude Extract	10.0	500	5	100
Silica Gel Chromatography	0.6	400	67	80
Preparative HPLC	0.3	300	>95	75

Note: The values in this table are illustrative and may vary based on experimental conditions.

## Visualizing the Workflow and Biosynthetic Pathway

### Experimental Workflow for Celesticetin Isolation

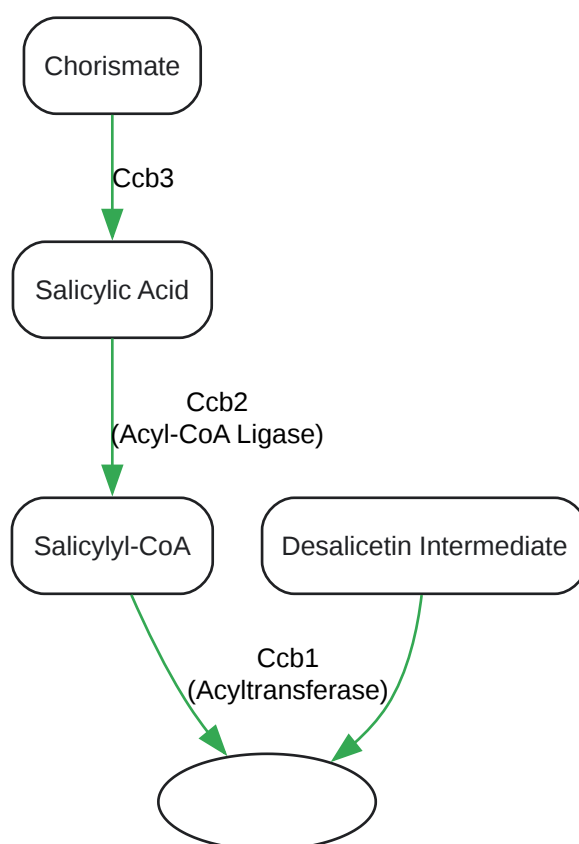


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Figure 1. Experimental workflow for the isolation of **celesticetin**.

## Simplified Celesticetin Biosynthesis Pathway

The biosynthesis of **celesticetin** is a complex process involving a series of enzymatic reactions. A key final step is the attachment of a salicylate moiety to the desalicetin intermediate.



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Figure 2. Simplified final steps of the **celesticetin** biosynthetic pathway.

## Conclusion

This technical guide outlines the essential steps for the production and isolation of **celesticetin** from its natural source, *Streptomyces caelestis*. By following the detailed protocols for fermentation, extraction, and purification, researchers can obtain high-purity **celesticetin** for further investigation into its antibacterial properties and potential therapeutic applications. The provided workflows and quantitative data serve as a valuable resource for drug discovery and development professionals working with this important class of antibiotics.



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